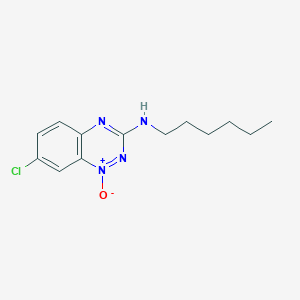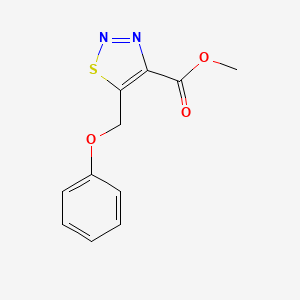
Beyerene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beyerene is a naturally occurring diterpene, a class of chemical compounds composed of four isoprene units. It is part of the tetracyclic diterpenes family, which includes compounds with a four-ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beyerene can be synthesized through various chemical reactions. One common method involves the cyclization of geranylgeranyl diphosphate (GGPP) to form the this compound skeleton. This process typically requires the use of specific enzymes, such as diterpene synthases, which facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants. For example, Japanese Cypress (Chamaecyparis obtusa) has been identified as a source of this compound derivatives. The extraction process typically involves the use of solvents like methanol and ethyl acetate to isolate the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Beyerene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the structure of this compound, leading to the formation of different derivatives with unique properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used in the reactions of this compound include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include various this compound derivatives, such as this compound alcohols, aldehydes, and acids. These derivatives often exhibit different biological activities and can be used in various applications .
Applications De Recherche Scientifique
Chemistry: Beyerene derivatives are used as intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of beyerene involves its interaction with specific molecular targets and pathways. For example, this compound has been identified as an inhibitor of the enzyme ArnT, which is responsible for colistin resistance in Gram-negative bacteria. By inhibiting this enzyme, this compound can enhance the effectiveness of colistin, a last-resort antibiotic .
Comparaison Avec Des Composés Similaires
Beyerene is part of a larger family of diterpenes, which includes compounds such as ent-kaurene and ent-atisene. These compounds share similar structural features but differ in their biological activities and applications. For example:
Ent-kaurene: Primarily involved in the biosynthesis of gibberellins, a group of plant hormones.
Ent-atisene: Known for its antimicrobial and anti-inflammatory properties.
This compound’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
3564-54-3 |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
(1R,4R,9R,10S,13S)-5,5,9,13-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-17(2)8-5-9-19(4)15(17)7-11-20-13-12-18(3,14-20)10-6-16(19)20/h12-13,15-16H,5-11,14H2,1-4H3/t15-,16+,18-,19-,20+/m1/s1 |
Clé InChI |
GXMKKDDGINQVBE-LHDHZVESSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3(C1)C=C2)(C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC34C2CCC(C3)(C=C4)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

![N-[2-(4-Chlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B14174187.png)



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)

![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
